(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone
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Overview
Description
The compound (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone is a complex organic molecule that features a combination of pyrrolidine, piperidine, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone typically involves multi-step organic reactions One common approach is to start with the preparation of the benzyloxy methyl pyrrolidine intermediate, followed by its coupling with a piperidine derivative
Preparation of Benzyloxy Methyl Pyrrolidine: This can be achieved by reacting pyrrolidine with benzyl chloride in the presence of a base such as sodium hydroxide.
Coupling with Piperidine: The benzyloxy methyl pyrrolidine is then reacted with a piperidine derivative under conditions that promote nucleophilic substitution.
Introduction of Methoxypyridinyl Moiety: The final step involves the reaction of the intermediate with a methoxypyridine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be used as a probe to study the interactions of pyrrolidine, piperidine, and pyridine-containing molecules with biological targets. Its structural features make it a candidate for studying receptor-ligand interactions.
Medicine
Medicinally, the compound could be explored for its potential pharmacological activities. The presence of multiple nitrogen-containing rings suggests it may interact with various biological receptors, potentially leading to the development of new therapeutic agents.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its complex structure and potential for chemical modifications.
Mechanism of Action
The mechanism by which (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone exerts its effects would depend on its specific application. In a biological context, it may interact with receptors or enzymes, modulating their activity. The molecular targets could include G-protein coupled receptors or ion channels, with the compound binding to these targets and altering their function.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-(Methoxymethyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone
- (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone
Uniqueness
The uniqueness of (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone lies in its specific combination of functional groups and ring structures
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-29-23-22(10-5-13-25-23)24(28)26-15-11-20(12-16-26)27-14-6-9-21(27)18-30-17-19-7-3-2-4-8-19/h2-5,7-8,10,13,20-21H,6,9,11-12,14-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYAWAWPIGQYNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3CCCC3COCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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